molecular formula C25H25ClN6O2 B2808236 tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 383148-76-3

tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B2808236
CAS No.: 383148-76-3
M. Wt: 476.97
InChI Key: DILVTMCAYUZRFX-UHFFFAOYSA-N
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Description

tert-Butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazinecarboxylate core, a pyrimidinyl group, and a chlorophenyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazinecarboxylate core, followed by the introduction of the pyrimidinyl and chlorophenyl groups. Common reagents used in these reactions include pyridine, chlorobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrimidinyl and pyrazinecarboxylate groups.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common due to the presence of the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
  • tert-Butyl 4-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-carboxylate
  • tert-Butyl 4-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate stands out due to its unique combination of functional groups. This combination provides distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-pyridin-4-ylpyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN6O2/c1-25(2,3)34-24(33)32-14-12-31(13-15-32)23-20(16-27)21(17-4-6-19(26)7-5-17)29-22(30-23)18-8-10-28-11-9-18/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILVTMCAYUZRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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